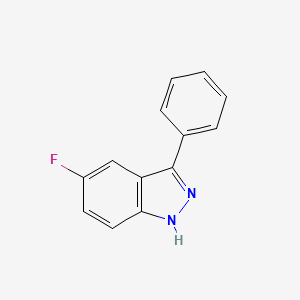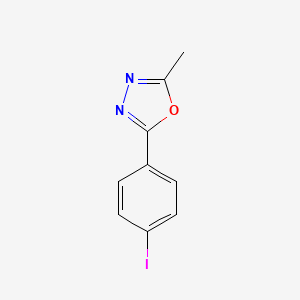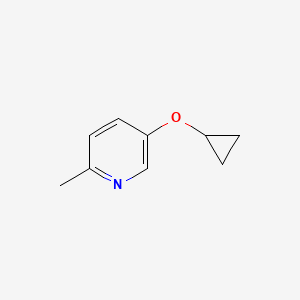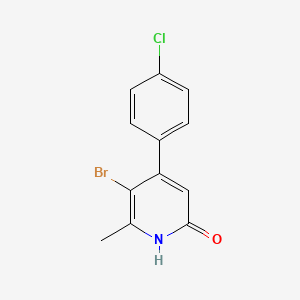
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a phenyl group
Méthodes De Préparation
The synthesis of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone typically involves the reaction of 4-(4-pyridyl)-2-thiazolylmethanone with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone can be compared with other similar compounds, such as:
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]ethanone: This compound has an ethyl group instead of a methanone group, which may affect its reactivity and biological activity.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]propanone: The presence of a propanone group can lead to different chemical and physical properties compared to the methanone derivative.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]butanone: The butanone derivative may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H10N2OS |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2OS/c18-14(12-4-2-1-3-5-12)15-17-13(10-19-15)11-6-8-16-9-7-11/h1-10H |
Clé InChI |
IMAQCQMTUQRZKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=CC=NC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B8688891.png)


![1-(2,6-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8688914.png)


![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan](/img/structure/B8688949.png)



